QL47R

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H23N5O2 |

|---|---|

Molecular Weight |

449.5 g/mol |

IUPAC Name |

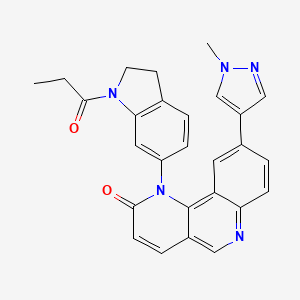

9-(1-methylpyrazol-4-yl)-1-(1-propanoyl-2,3-dihydroindol-6-yl)benzo[h][1,6]naphthyridin-2-one |

InChI |

InChI=1S/C27H23N5O2/c1-3-25(33)31-11-10-17-4-7-21(13-24(17)31)32-26(34)9-6-19-14-28-23-8-5-18(12-22(23)27(19)32)20-15-29-30(2)16-20/h4-9,12-16H,3,10-11H2,1-2H3 |

InChI Key |

ZRFYEYDKSDYTQM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)N1CCC2=C1C=C(C=C2)N3C(=O)C=CC4=CN=C5C=CC(=CC5=C43)C6=CN(N=C6)C |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of QL47R?

An In-depth Technical Guide to QL47R: An Inactive Analog for Antiviral Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a crucial negative control compound used in the research and development of novel antiviral agents. Its primary utility lies in its structural similarity to the active compound QL47, allowing for the specific validation of the parent compound's mechanism of action.

Chemical Structure and Properties

This compound is an inactive analog of the broad-spectrum antiviral compound QL47. The key structural difference lies in the modification of the electrophilic acrylamide moiety present in QL47. In this compound, this reactive group is replaced by a nonreactive propyl amide group. This substitution eliminates the ability of the molecule to form covalent bonds with its biological targets, rendering it inactive.[1][2] This targeted modification makes this compound an ideal negative control for experiments designed to elucidate the covalent mechanism of action of QL47.

Chemical Structure of QL47 and this compound:

-

QL47: Contains a cysteine-reactive acrylamide moiety.

-

This compound: The acrylamide is replaced by a nonreactive propyl amide.[1][2]

Quantitative Data: Comparative Antiviral Activity

The primary function of this compound in research is to demonstrate that the antiviral activity of QL47 is dependent on its covalent binding capability. Experimental data consistently shows a stark difference in the biological activity between these two compounds.

| Compound | Target/Assay | Cell Line | IC90 (μM) | Notes |

| QL47 | Dengue Virus 2 (DENV2) | Huh7 | 0.343 | Potent antiviral activity observed. |

| This compound | Dengue Virus 2 (DENV2) | Huh7 | > 10 | No significant inhibition observed at concentrations well above the IC90 of QL47, confirming its inactive nature.[2] |

Experimental Protocols

This compound is exclusively used as a negative control in various assays to validate the findings related to QL47. Below are detailed methodologies for key experiments where this compound plays a critical role.

Dengue Virus (DENV) Antiviral Assay (Focus-Forming Assay)

This assay is used to quantify the infectious viral particles produced by infected cells and to determine the inhibitory effect of a compound.

a. Cell Culture and Infection:

-

Seed Huh7 (human hepatoma) cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Incubate the cells at 37°C in a 5% CO2 incubator.

-

On the day of the experiment, infect the confluent Huh7 cell monolayers with DENV2 at a specified multiplicity of infection (MOI).

-

Allow the virus to adsorb for 1-2 hours at 37°C.

b. Compound Treatment:

-

Following viral adsorption, remove the inoculum and wash the cells with phosphate-buffered saline (PBS).

-

Add fresh culture medium containing the desired concentrations of QL47, this compound (e.g., 2 µM and 10 µM), or a vehicle control (e.g., DMSO).

-

Incubate the treated cells for 24-48 hours at 37°C.

c. Focus-Forming Unit (FFU) Staining and Quantification:

-

After the incubation period, fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block non-specific antibody binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.

-

Incubate the cells with a primary antibody specific for a DENV protein (e.g., anti-E protein antibody) overnight at 4°C.

-

Wash the cells with PBS and incubate with a secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase - HRP) for 1 hour at room temperature.

-

Add a precipitating HRP substrate to visualize the foci of infected cells.

-

Count the number of foci in each well to determine the viral titer. The antiviral activity is expressed as the percentage reduction in FFU compared to the vehicle control.

Viral Translation Reporter Assay (Luciferase-Based)

This assay assesses the effect of compounds on the translation of viral RNA using a replicon system that expresses a reporter gene, such as luciferase.

a. Cell Transfection:

-

Seed HEK293T cells in a 96-well plate to achieve 80-90% confluency on the day of transfection.

-

Transfect the cells with an in vitro-transcribed Dengue virus subgenomic RNA replicon that contains a NanoLuc luciferase reporter gene. Use a suitable transfection reagent according to the manufacturer's protocol.

b. Compound Treatment:

-

At a specified time post-transfection (e.g., 4 hours), add the test compounds (QL47 and this compound) and controls (DMSO) at the desired concentrations to the transfected cells.

c. Luciferase Activity Measurement:

-

Incubate the cells for a defined period (e.g., 24 hours).

-

Lyse the cells using a luciferase assay lysis buffer.

-

Transfer the cell lysate to an opaque-walled assay plate.

-

Add the luciferase substrate to the lysate.

-

Immediately measure the luminescence using a luminometer. The reduction in luciferase activity in compound-treated cells compared to the DMSO control indicates inhibition of viral translation.

Mandatory Visualization

Experimental Workflow for Validating QL47's Covalent Mechanism of Action

The following diagram illustrates the logical workflow of an experiment designed to confirm that the antiviral activity of QL47 is due to its covalent binding capability, using this compound as a negative control.

Caption: Experimental workflow using this compound as a negative control.

References

QL47R: A Mechanistic Examination of Inaction for Use as a Negative Control in Drug Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

In the landscape of small molecule drug discovery, the use of appropriate controls is paramount to the validation of experimental findings. Negative controls, in particular, are crucial for distinguishing specific biological effects of a lead compound from off-target or non-specific activities. This technical guide provides a comprehensive overview of QL47R, the inactive analog of the broad-spectrum antiviral compound QL47. We delve into the specific chemical modification that renders this compound inert and present quantitative data and detailed experimental protocols that underscore its suitability as a negative control. Furthermore, this guide illustrates the mechanism of inaction at the molecular level through a detailed signaling pathway diagram, providing a clear rationale for its use in rigorous drug development programs.

Introduction: The Critical Role of Negative Controls in Preclinical Research

The development of novel therapeutics is a complex process fraught with the potential for misinterpretation of experimental data. A significant source of error arises from the off-target effects of small molecules, which can lead to false-positive results and the costly pursuit of non-viable drug candidates. The inclusion of a well-characterized negative control, a molecule structurally similar to the active compound but devoid of its biological activity, is an essential component of a robust experimental design.

QL47 is a small molecule that has demonstrated broad-spectrum antiviral activity by inhibiting eukaryotic translation.[1][2] Its mechanism of action is dependent on a cysteine-reactive acrylamide moiety.[1][3][4] this compound was rationally designed as a negative control for QL47. This guide will provide a detailed examination of the chemical basis for this compound's inaction and its empirical validation through antiviral and biochemical assays.

The Chemical Basis of this compound's Inactivity

The defining structural difference between the active compound QL47 and its inactive counterpart, this compound, lies in the nature of a key functional group. QL47 possesses a cysteine-reactive acrylamide moiety, which is an electrophilic group capable of forming a covalent bond with nucleophilic cysteine residues on target proteins.[1][3][4] This covalent interaction is essential for the biological activity of QL47.[1][4]

In contrast, this compound has this acrylamide group replaced with a nonreactive propyl amide functional group.[1][3][5] This modification eliminates the electrophilicity of the molecule, rendering it incapable of forming covalent bonds with cysteine residues on its putative target. This single, strategic chemical alteration is the foundation of this compound's mechanism of inaction, making it an ideal negative control to probe the specific, covalent-dependent effects of QL47.

Quantitative Data Summary: this compound as a Negative Control

The utility of this compound as a negative control is substantiated by quantitative data from antiviral and in vitro translation assays. The following tables summarize the comparative activities of QL47 and this compound.

Table 1: Antiviral Activity against Dengue Virus 2 (DENV2)

| Compound | Concentration (µM) | Inhibition of DENV2 | Reference |

| QL47 | < 10 | Yes | [3][4] |

| This compound | < 10 | No | [3][4] |

Table 2: In Vitro Translation Inhibition

| Compound | Assay System | Inhibitory Activity | Reference |

| QL47 | Rabbit Reticulocyte Lysate | Potent Inhibition | [1] |

| This compound | Rabbit Reticulocyte Lysate | No Significant Inhibition | [1][5] |

These data clearly demonstrate that while QL47 exhibits potent antiviral and translation inhibitory effects, this compound is inactive in the same concentration ranges. The lack of DENV2 inhibition at concentrations up to 10 µM and the absence of significant in vitro translation inhibition confirm that the acrylamide moiety is indispensable for the biological activity of this chemical scaffold.[1][3][4]

Experimental Protocols

Detailed methodologies are provided below for the key experiments cited in this guide.

Dengue Virus 2 (DENV2) Antiviral Assay

This protocol is adapted from methodologies used for assessing the antiviral activity of small molecules against DENV2 in Huh7 cells.

Objective: To determine the concentration-dependent inhibition of DENV2 replication by test compounds.

Materials:

-

Huh7 (human hepatoma) cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

Dengue Virus 2 (DENV2) stock

-

Test compounds (QL47, this compound) dissolved in DMSO

-

96-well plates

-

Reagents for quantifying viral replication (e.g., antibody for viral antigen, reagents for RT-qPCR of viral RNA, or plaque assay reagents)

Procedure:

-

Cell Seeding: Seed Huh7 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

-

Compound Preparation: Prepare serial dilutions of the test compounds (QL47 and this compound) in DMEM. A typical concentration range to test would be from 0.1 to 20 µM. Include a DMSO-only control.

-

Infection: On the day of the experiment, remove the culture medium from the cells and infect with DENV2 at a predetermined multiplicity of infection (MOI).

-

Treatment: After a 1-2 hour adsorption period, remove the viral inoculum and add the media containing the serially diluted test compounds.

-

Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

-

Quantification of Viral Replication:

-

Immunofluorescence: Fix the cells and perform immunofluorescence staining for a DENV protein (e.g., E protein). Quantify the number of infected cells.

-

RT-qPCR: Isolate total RNA from the cells and perform quantitative reverse transcription PCR (RT-qPCR) to measure the levels of DENV2 RNA.

-

Plaque Assay: Collect the supernatant and perform a plaque assay on a susceptible cell line (e.g., Vero cells) to determine the titer of infectious virus particles produced.

-

-

Data Analysis: Determine the concentration of the compound that results in a 50% reduction in viral replication (IC50). For this compound, the data should indicate a lack of inhibition at the tested concentrations.

In Vitro Translation Inhibition Assay

This protocol describes a method to assess the direct inhibitory effect of compounds on eukaryotic translation using a rabbit reticulocyte lysate system.

Objective: To measure the inhibition of protein synthesis in a cell-free system.

Materials:

-

Nuclease-treated rabbit reticulocyte lysate

-

In vitro transcribed capped and polyadenylated mRNA encoding a reporter protein (e.g., Firefly Luciferase)

-

Amino acid mixture (including a labeled amino acid if measuring incorporation, e.g., ³⁵S-Methionine)

-

Test compounds (QL47, this compound) dissolved in DMSO

-

Reagents for detecting the reporter protein (e.g., Luciferase assay substrate) or incorporated label.

Procedure:

-

Reaction Setup: In a microcentrifuge tube on ice, combine the rabbit reticulocyte lysate, amino acid mixture, and the reporter mRNA.

-

Compound Addition: Add the test compounds (QL47 and this compound) at various concentrations. Include a DMSO-only control and a positive control inhibitor of translation (e.g., cycloheximide).

-

Incubation: Incubate the reaction mixture at 30°C for 60-90 minutes to allow for translation to occur.

-

Detection:

-

Luciferase Assay: If using a luciferase reporter, add the luciferase substrate to the reaction mixture and measure the resulting luminescence using a luminometer.

-

Puromycin Incorporation: Add puromycin to the reaction, which will be incorporated into nascent polypeptide chains. The amount of incorporated puromycin can be detected by Western blot using an anti-puromycin antibody.

-

Radiolabel Incorporation: If using a radiolabeled amino acid, the newly synthesized proteins can be separated by SDS-PAGE and detected by autoradiography.

-

-

Data Analysis: Calculate the percentage of translation inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value for active compounds. For this compound, the results should show no significant inhibition.

Visualization of the Mechanism of Inaction

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action for QL47 and the mechanism of inaction for this compound at the molecular level.

Caption: QL47's covalent modification of a host target leads to translation inhibition, while this compound cannot form this bond.

Caption: Workflow for validating the inaction of this compound in antiviral and in vitro translation assays.

Conclusion

The rational design and empirical validation of this compound as a negative control for the antiviral compound QL47 exemplify a rigorous approach to small molecule drug discovery. The targeted replacement of the reactive acrylamide moiety with a non-reactive propyl amide group effectively abrogates the biological activity of the chemical scaffold. The presented quantitative data and experimental protocols provide a clear framework for utilizing this compound to discern the specific, covalent-dependent effects of QL47. The inclusion of such well-characterized negative controls in preclinical studies is indispensable for generating high-quality, reproducible data and for making informed decisions in the advancement of novel therapeutic agents.

References

- 1. A broad-spectrum antiviral molecule, QL47, selectively inhibits eukaryotic translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A broad-spectrum antiviral molecule, QL47, selectively inhibits eukaryotic translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of host-targeted covalent inhibitors of dengue virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Inactive Analogue: A Technical Guide to the Synthesis and Discovery of QL47R

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and discovery of the compound QL47R. This compound is the inactive propylamide analogue of QL47, a potent, broad-spectrum antiviral compound. Due to its lack of a reactive acrylamide moiety, this compound serves as a crucial negative control in studies investigating the mechanism of action of QL47, unequivocally demonstrating that the parent compound's biological activity is dependent on its ability to form covalent bonds with its molecular target(s).

Discovery and Rationale for Synthesis

The discovery of this compound is intrinsically linked to the discovery and characterization of its parent compound, QL47. QL47 was identified from a screen of cysteine-reactive, covalent kinase inhibitors as a potent inhibitor of a variety of RNA viruses, including Dengue virus (DENV), West Nile virus, and Zika virus.[1][2] Preliminary mechanistic studies indicated that QL47's antiviral properties stemmed from its ability to inhibit viral protein translation by targeting a host cell factor.[1][3]

To validate that the covalent nature of QL47 was essential for its antiviral activity, a non-reactive analogue, this compound, was synthesized.[2][4] The core hypothesis was that if the acrylamide group of QL47, which can act as a Michael acceptor to form a covalent bond with a cysteine residue on its target protein, is necessary for its function, then replacing it with a non-reactive propylamide group would abolish its biological activity. As subsequent experiments demonstrated, this hypothesis proved to be correct, solidifying the importance of covalent targeting for the antiviral efficacy of QL47.[1][5]

Synthesis of this compound

The synthesis of this compound is achieved through a modification of the synthetic route developed for QL47 and its analogues. The key difference lies in the final acylation step, where propionyl chloride is used instead of acryloyl chloride. The general synthetic scheme is outlined below.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound follows the established multi-step synthesis of the core quinoline structure of QL47, with a modification in the final acylation step. A representative synthetic protocol is as follows:

-

Synthesis of the Quinoline Core: The synthesis begins with the reaction of a substituted aniline with a suitable starting material, followed by a series of reduction, oxidation, and ring-closing reactions to form the tricyclic quinoline core.[1]

-

Suzuki Coupling: The quinoline intermediate is then coupled with a boronic acid, such as 1-methyl-1H-pyrazol-4-ylboronic acid, via a Suzuki coupling reaction to install the pyrazole moiety.[1]

-

Reduction of the Nitro Group: The nitro group on the quinoline core is reduced to an amine, typically using a reducing agent like tin(II) chloride.[1]

-

Final Acylation Step: The resulting amino group is then acylated. To produce this compound, propionyl chloride is used in the presence of a base, such as sodium bicarbonate, in a suitable solvent like a mixture of tetrahydrofuran and water.[1] This step introduces the non-reactive propylamide group, distinguishing this compound from the active QL47, which is synthesized using acryloyl chloride.

-

Purification: The final product is purified using standard techniques, such as column chromatography, to yield the desired this compound compound.

Data Presentation: Comparative Antiviral Activity

The primary purpose of this compound is to serve as a negative control. As such, its biological activity has been directly compared to that of QL47 in various antiviral assays. The data consistently demonstrates that this compound lacks the antiviral potency of its parent compound.

| Compound | Target Virus | Assay Type | IC₅₀/EC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Reference |

| QL47 | Dengue Virus (DENV2) | Viral Yield Reduction | 0.343 (IC₉₀) | >10 | [1] |

| This compound | Dengue Virus (DENV2) | Viral Yield Reduction | >10 | Not Reported | [1][5] |

| QL47 | Poliovirus (PV) | TCID₅₀ | Active at 2 µM | Not Reported | [5] |

| This compound | Poliovirus (PV) | TCID₅₀ | Inactive at 2 µM | Not Reported | [5] |

Experimental Protocols Utilizing this compound

This compound is exclusively used as a negative control in experiments designed to probe the mechanism of action of QL47. Below are generalized protocols for key experiments where this compound plays a critical role.

Antiviral Activity Assay (Focus-Forming Assay)

-

Cell Seeding: Plate a suitable host cell line, such as Huh7 cells, in 96-well plates and allow them to adhere overnight.

-

Infection: Infect the cells with the virus of interest (e.g., DENV2) at a predetermined multiplicity of infection (MOI).

-

Compound Treatment: Immediately following infection, treat the cells with a serial dilution of QL47, this compound, or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a period sufficient for viral replication and spread (e.g., 24-48 hours).

-

Immunostaining: Fix the cells and permeabilize them. Then, stain for a viral antigen using a specific primary antibody followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Visualization and Quantification: Add a substrate for the enzyme to visualize the foci of infected cells. Count the number of foci to determine the extent of viral infection in the presence of the compounds. The results will typically show a dose-dependent reduction in foci with QL47 treatment, while this compound will have no significant effect.

Eukaryotic Translation Inhibition Assay

-

Cell Culture: Culture a suitable cell line, such as HEK293T cells.

-

Reporter Construct Transfection: Transfect the cells with a reporter plasmid that expresses a reporter protein (e.g., luciferase) under the control of a viral or cellular translation initiation element.

-

Compound Treatment: Treat the transfected cells with QL47, this compound, or a vehicle control at various concentrations.

-

Lysis and Luciferase Assay: After a suitable incubation period, lyse the cells and measure the luciferase activity using a luminometer. A reduction in luciferase activity in QL47-treated cells compared to the vehicle control, with no corresponding reduction in this compound-treated cells, indicates inhibition of translation.

Visualizations

Logical Workflow for QL47/QL47R Synthesis

Caption: Synthetic pathway for QL47 and its inactive analog this compound.

Proposed Mechanism of Action of QL47

Caption: QL47 inhibits an early step in eukaryotic translation elongation.

References

- 1. Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A broad-spectrum antiviral molecule, QL47, selectively inhibits eukaryotic translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of host-targeted covalent inhibitors of dengue virus - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Chemical Nuances: A Technical Guide to QL47 and its Inactive Analog, QL47R

For Immediate Release

BOSTON, MA – December 8, 2025 – In the landscape of antiviral research, the small molecule QL47 has emerged as a promising broad-spectrum inhibitor. Its unique mechanism, targeting host-cell translation, has garnered significant interest among researchers. This technical guide provides an in-depth comparison of QL47 and its closely related, yet inactive, analog QL47R, offering a valuable resource for scientists in drug discovery and development. The core chemical distinction lies in a reactive acrylamide group present in QL47, which is absent in this compound, rendering the latter incapable of covalent modification of its biological target.[1][2]

Core Chemical Structures and Physicochemical Properties

The fundamental difference between QL47 and this compound is the nature of the amide moiety attached to the indoline ring. QL47 possesses a reactive acrylamide group, which acts as a Michael acceptor, enabling it to form a covalent bond with nucleophilic residues, such as cysteine, on its target protein.[1] In contrast, this compound features a saturated propyl amide, which is non-reactive and incapable of forming such covalent interactions.[1] This seemingly minor alteration has profound implications for their biological activity.

| Property | QL47 | This compound |

| IUPAC Name | 1-(1-acryloylindolin-6-yl)-9-(1-methyl-1H-pyrazol-4-yl)benzo[h][1][3]naphthyridin-2(1H)-one | N-(1-(9-(1-methyl-1H-pyrazol-4-yl)-2-oxo-1,2-dihydrobenzo[h][1][3]naphthyridin-1-yl)indolin-6-yl)propanamide |

| Molecular Formula | C₂₇H₂₁N₅O₂ | C₂₇H₂₃N₅O₂ |

| Molecular Weight | 447.49 g/mol | 449.51 g/mol |

| Key Functional Group | Acrylamide (covalent warhead) | Propyl amide (non-reactive) |

| Biological Activity | Antiviral (covalent inhibitor) | Inactive |

Note: Specific quantitative physicochemical data such as melting point, solubility, and detailed spectroscopic data (NMR, MS) for QL47 and this compound are not consistently reported in publicly available literature and would require direct experimental determination.

Synthesis Protocols

While detailed, step-by-step synthesis protocols for QL47 and this compound are often found in the supplementary materials of primary research articles, a general synthetic scheme for analogues of QL47 has been described.[1] The synthesis of the core tricyclic quinoline scaffold is a key process. The final step in the synthesis of QL47 involves the acylation of the indoline nitrogen with acryloyl chloride. For this compound, the corresponding acylation would be performed with propanoyl chloride.

Experimental Protocols for Activity Assessment

The evaluation of the antiviral activity and mechanism of action of QL47 and its analogues typically involves a series of cell-based and biochemical assays.

Antiviral Activity Assessment: Focus-Forming Assay (FFA)

The Focus-Forming Assay is a quantitative method used to determine the number of infectious viral particles in a sample.

Methodology:

-

Cell Seeding: A monolayer of susceptible host cells (e.g., Huh7) is seeded in a multi-well plate.

-

Viral Infection: The cells are then infected with the virus of interest (e.g., Dengue virus).

-

Compound Treatment: Immediately following infection, the cells are treated with various concentrations of the test compounds (QL47 or this compound).

-

Incubation: The plates are incubated for a period that allows for viral replication and the formation of foci (clusters of infected cells).

-

Immunostaining: The cells are fixed and permeabilized. A primary antibody specific to a viral antigen is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Visualization: A substrate is added that reacts with the enzyme to produce a colored precipitate at the site of viral foci.

-

Quantification: The number of foci is counted, and the concentration of the compound that inhibits a certain percentage of foci formation (e.g., IC₅₀ or IC₉₀) is calculated.

Mechanism of Action: Translation Inhibition Assessment using a Luciferase Reporter Assay

To investigate the inhibitory effect of QL47 on viral translation, a luciferase reporter assay is commonly employed.

Methodology:

-

Reporter Construct: A reporter construct is engineered to contain a viral internal ribosome entry site (IRES) or a 5' untranslated region (UTR) driving the expression of a luciferase gene.

-

Transfection: Host cells are transfected with the reporter RNA.

-

Compound Treatment: The transfected cells are then treated with the test compounds.

-

Cell Lysis: After a defined incubation period, the cells are lysed to release the cellular contents, including the expressed luciferase.

-

Luciferase Assay: The cell lysate is mixed with a luciferase substrate. The luciferase enzyme catalyzes a reaction that produces light (bioluminescence).

-

Detection: The luminescence is measured using a luminometer. A decrease in luminescence in the presence of the compound indicates inhibition of translation.

Signaling Pathways and Logical Relationships

The primary antiviral mechanism of QL47 is the inhibition of eukaryotic translation, a fundamental process for both host cells and invading viruses.[2] While initially investigated as a Bruton's tyrosine kinase (BTK) inhibitor, its broad-spectrum antiviral activity is not attributed to BTK inhibition.[1] The covalent modification of a yet-to-be-fully-identified host factor involved in the translation machinery is the proposed mechanism.

Below are diagrams illustrating the key chemical difference and the experimental workflow for assessing these compounds.

Conclusion

The key to QL47's potent antiviral activity is its electrophilic acrylamide moiety, which allows for the irreversible, covalent inhibition of a crucial host-cell factor involved in protein synthesis. Its inactive counterpart, this compound, which lacks this reactive group, serves as an essential negative control in research, confirming the covalent mechanism of action. This technical guide highlights the critical structure-activity relationship and provides a foundational understanding for researchers aiming to develop next-generation host-targeted antiviral therapies.

References

- 1. Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of host-targeted covalent inhibitors of dengue virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

The Propyl Amide Moiety in QL47R: A Key to Understanding Covalent Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of antiviral and kinase inhibitor development, the strategic modification of chemical scaffolds provides invaluable insights into molecular mechanisms of action and structure-activity relationships (SAR). A compelling case study is the relationship between the potent, broad-spectrum antiviral agent QL47 and its inactive analog, QL47R. The sole structural distinction between these two molecules lies in the substitution of a reactive acrylamide moiety in QL47 with a non-reactive propyl amide group in this compound. This guide delves into the critical role of the propyl amide group in this compound, thereby illuminating the covalent mechanism of action essential for the biological activity of QL47.

The Critical Role of the Acrylamide Moiety in QL47

QL47 has demonstrated potent antiviral activity against a range of RNA viruses, including dengue virus (DENV)[1][2]. Its mechanism of action is attributed to the inhibition of host protein synthesis, a critical process for viral replication[3]. The key to QL47's activity is its acrylamide functional group, which acts as a Michael acceptor, enabling the formation of a covalent bond with a cysteine residue in its biological target[1][2].

This compound: The Inactive Analog

The development of this compound, where the cysteine-reactive acrylamide is replaced by a stable propyl amide, serves as a crucial negative control in studies of QL47[1][3]. The consistent observation across multiple studies is that this compound is devoid of the biological activity seen with QL47, directly implicating the acrylamide group as essential for efficacy[1][2][3].

Quantitative Comparison of QL47 and this compound Activity

The stark difference in the biological activity of QL47 and this compound is evident in their respective half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values. The following table summarizes the quantitative data from comparative studies.

| Compound | Assay | Target/Virus | Metric | Value | Reference |

| QL47 | Antiviral Activity | Dengue Virus 2 (DENV2) | IC90 | 0.343 µM | [1] |

| This compound | Antiviral Activity | Dengue Virus 2 (DENV2) | Inhibition | No inhibition at concentrations below 10 µM | [1][2][4] |

| QL47 | Kinase Inhibition | Bruton's tyrosine kinase (BTK) | IC50 | < 30 nM | [5] |

| This compound | Kinase Inhibition | Bruton's tyrosine kinase (BTK) | Inhibition | No inhibition at concentrations below 10 µM | [5][6] |

| QL47 | Cell Proliferation | Ramos B-cell lymphoma | GI50 | 370 nM | [5] |

| This compound | Cell Proliferation | Ramos B-cell lymphoma | Inhibition | No antiproliferative activity at concentrations less than 10 µM | [5] |

| QL47 | Cell Proliferation | U2932 B-cell lymphoma | GI50 | 200 nM | [5] |

| This compound | Cell Proliferation | U2932 B-cell lymphoma | Inhibition | No antiproliferative activity at concentrations less than 10 µM | [5] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the modification of the synthetic route for QL47, specifically in the final acylation step. While detailed, step-by-step protocols are proprietary to the developing laboratories, the general approach involves the coupling of the precursor amine with propionyl chloride or a similar propionylating agent, in contrast to the acryloyl chloride used for QL47. The synthesis of QL47 and its analogs, including this compound, has been described in the scientific literature[2].

Dengue Virus (DENV) Inhibition Assay

A common method to assess the antiviral activity of compounds against DENV is the focus-forming assay (FFA) or plaque-forming assay (PFA).

-

Cell Seeding: Human hepatoma (Huh7) or African green monkey kidney (Vero) cells are seeded in multi-well plates and allowed to adhere overnight.

-

Infection: The cell monolayers are infected with DENV-2 at a specific multiplicity of infection (MOI), for example, an MOI of 1[2].

-

Compound Treatment: Immediately following infection, the cells are treated with various concentrations of the test compounds (e.g., QL47 and this compound) or a vehicle control (DMSO)[2].

-

Incubation: The plates are incubated for a period that allows for viral replication and spread, typically 24 to 48 hours[2][7].

-

Quantification of Viral Yield:

-

FFA/PFA: The culture supernatants containing progeny virions are collected and serially diluted. These dilutions are then used to infect fresh cell monolayers. After a period of incubation under a semi-solid overlay (like methylcellulose) to restrict virus spread to adjacent cells, the cells are fixed and permeabilized. Viral foci or plaques are visualized by immunostaining for a viral protein (e.g., DENV envelope protein) and counted[1][2].

-

Immunodetection: The level of viral antigen production within the cells can be quantified using immunodetection methods with specific antibodies[8].

-

-

Data Analysis: The concentration of the compound that results in a 50% or 90% reduction in the number of foci/plaques compared to the vehicle control is calculated as the EC50 or EC90, respectively.

Visualizations

Chemical Structures of QL47 and this compound

Caption: Structural comparison of QL47 and this compound, highlighting the key functional group difference.

Proposed Mechanism of Action: Covalent vs. Non-Covalent Interaction

Caption: Proposed mechanism of QL47 via covalent inhibition versus the lack of activity of this compound.

Experimental Workflow: Antiviral Activity Assay

References

- 1. Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of host-targeted covalent inhibitors of dengue virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. High-Content Assay to Identify Inhibitors of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Dengue Virus through Suppression of Host Pyrimidine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

QL47R: An Inactive Analog for Probing Bruton's Tyrosine Kinase (BTK) Inhibition

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of QL47R, the inactive analog of the potent and selective covalent Bruton's tyrosine kinase (BTK) inhibitor, QL47. This compound serves as a critical negative control in experiments designed to elucidate the mechanism of action of QL47 and other covalent BTK inhibitors. By replacing the reactive acrylamide moiety of QL47 with a non-reactive propyl amide, this compound lacks the ability to form a covalent bond with the Cys481 residue in the BTK active site.[1][2] This guide details the comparative biochemical and cellular activities of QL47 and this compound, provides methodologies for key experiments, and visualizes the relevant biological pathways and experimental workflows.

Introduction to BTK and Covalent Inhibition

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling.[1][3] Its signaling cascade is essential for the proliferation, differentiation, and survival of B-lineage lymphoid cells.[1] Dysregulation of BTK activity is implicated in various B-cell malignancies, making it a prime therapeutic target.[4]

Covalent BTK inhibitors, such as ibrutinib and QL47, are designed to form an irreversible bond with a specific cysteine residue (Cys481) within the ATP-binding pocket of BTK.[1][3] This covalent modification leads to sustained inhibition of the kinase activity. To rigorously validate that the observed biological effects of a covalent inhibitor are due to its specific interaction with the target, it is essential to use an inactive analog as a negative control. This compound is an isosteric analog of QL47 designed for this purpose.[1][2]

QL47 and this compound: A Comparative Overview

QL47 is a potent and selective irreversible inhibitor of BTK.[1][5] Its chemical structure features an electrophilic acrylamide group that covalently modifies Cys481 in the BTK active site.[1][3] In contrast, this compound was synthesized by replacing this reactive acrylamide with a non-reactive propyl amide.[1][2] This subtle but critical modification renders this compound incapable of forming a covalent bond with BTK.

Data Presentation: Biochemical and Cellular Activity

The following tables summarize the quantitative data comparing the activity of QL47 and its inactive analog, this compound.

Table 1: Biochemical Activity against BTK

| Compound | Target | Assay Type | IC50 (nM) |

| QL47 | BTK | Z'-LYTE Kinase Assay | 7 |

| This compound | BTK | Z'-LYTE Kinase Assay | >10,000 |

Data sourced from Wu H, et al. ACS Chem Biol. 2014.[1]

Table 2: Cellular Antiproliferative Activity

| Compound | Cell Line | Assay Type | GI50 (nM) |

| QL47 | Ramos (B-cell lymphoma) | Proliferation Assay | 370 |

| QL47 | U2932 (B-cell lymphoma) | Proliferation Assay | 200 |

| This compound | Ramos & U2932 | Proliferation Assay | >10,000 |

Data sourced from Wu H, et al. ACS Chem Biol. 2014.[1][3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe the key experimental protocols used to characterize QL47 and this compound.

BTK Kinase Inhibition Assay (Z'-LYTE™)

The Z'-LYTE™ Kinase Assay is a fluorescence resonance energy transfer (FRET)-based method used to measure kinase activity.

Principle: The assay utilizes a synthetic peptide substrate labeled with two fluorophores (e.g., coumarin and fluorescein) that create a FRET pair. Kinase-mediated phosphorylation of the peptide protects it from cleavage by a development reagent protease. When the non-phosphorylated peptide is cleaved, FRET is disrupted. The ratio of the two fluorescent signals is used to calculate the percentage of phosphorylation.

Protocol Outline:

-

Reaction Setup: In a 384-well plate, combine the BTK enzyme, the tyrosine peptide substrate, and varying concentrations of the inhibitor (QL47 or this compound).

-

ATP Initiation: Add ATP to the wells to initiate the kinase reaction. Incubate for a defined period (e.g., 60 minutes) at room temperature.

-

Development: Add the development reagent, which contains a site-specific protease that will cleave only the non-phosphorylated substrate. Incubate for a further 60 minutes.

-

Detection: Measure the fluorescence at two wavelengths (e.g., 445 nm and 520 nm) using a fluorescence plate reader.

-

Data Analysis: Calculate the emission ratio and determine the percent inhibition at each inhibitor concentration. Plot the data to determine the IC50 value.

Cell Proliferation Assay (MTT or similar)

Cell proliferation assays are used to determine the effect of a compound on the growth of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Protocol Outline:

-

Cell Seeding: Seed B-cell lymphoma cells (e.g., Ramos, U2932) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of QL47 or this compound for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Western Blotting for BTK Pathway Phosphorylation

Western blotting is used to detect the phosphorylation status of BTK and its downstream substrates, providing a direct measure of target engagement and pathway inhibition in a cellular context.

Protocol Outline:

-

Cell Treatment and Lysis: Treat cells (e.g., Ramos) with QL47 or this compound for a defined time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated BTK (p-BTK Tyr223) and phosphorylated PLCγ2 (p-PLCγ2 Tyr759) overnight at 4°C. Also, probe for total BTK and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Mandatory Visualizations

BTK Signaling Pathway

References

The Inert Nature of QL47R: A Negative Control in Host-Targeted Antiviral Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of QL47R, an inactive analog of the broad-spectrum antiviral compound QL47. While QL47 exhibits potent antiviral activity by targeting host cell factors, this compound was specifically designed as a negative control, rendering it inert against such factors. This document details the comparative analysis of QL47 and this compound, presenting quantitative data, experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction: The Significance of a Negative Control

In the quest for broad-spectrum antiviral therapies, targeting host cell factors offers a promising strategy to overcome viral resistance. QL47 is a small molecule inhibitor that has demonstrated efficacy against a range of viruses by modulating host cellular processes. To validate that the observed antiviral effects of QL47 are due to its specific mechanism of action and not off-target effects, a chemically similar but biologically inactive control molecule is essential. This compound serves this critical role. By replacing the reactive acrylamide moiety in QL47 with a nonreactive propyl amide group, this compound is rendered incapable of covalently modifying its intended cellular targets.[1][2][3]

Comparative Analysis of QL47 and this compound

The fundamental difference between QL47 and this compound lies in a single functional group, which has profound implications for their biological activity.

Chemical Structures

The chemical structures of QL47 and its inactive analog this compound are depicted below. The key differentiating feature is the acrylamide group in QL47, which is absent in this compound.

Caption: Chemical structures of QL47 and its inactive analog this compound.

Quantitative Data Summary

Experimental data consistently demonstrates the inactivity of this compound compared to the potent effects of QL47. The following tables summarize the key findings from comparative studies.

Table 1: Antiviral Activity against Dengue Virus (DENV2)

| Compound | Concentration (µM) | DENV2 Inhibition |

| QL47 | < 10 | Yes |

| This compound | up to 10 | No Inhibition[2] |

Table 2: Effect on Viral Protein Synthesis (Luciferase Reporter Assay)

| Compound | Effect on Luciferase Activity | Implication for Viral Protein Synthesis |

| QL47 | Rapid Decrease[1] | Inhibition |

| This compound | No Reduction[1] | Unaffected |

Table 3: Impact on Host Protein Synthesis

| Compound | Effect on Newly Synthesized Host Proteins | |---|---|---| | QL47 | Prevents accumulation[1][3] | | this compound | No effect |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

DENV2 Inhibition Assay

-

Cell Culture: Huh7 cells are seeded in appropriate multi-well plates and grown to confluency.

-

Infection: Cells are infected with DENV2 at a specified multiplicity of infection (MOI).

-

Compound Treatment: Following infection, the cells are treated with a range of concentrations of QL47 or this compound.

-

Incubation: The treated cells are incubated for 24 hours.

-

Quantification: Viral yield is determined by plaque assay or RT-qPCR of viral RNA. Cell viability is concurrently measured using assays such as CellTiter-Glo.

-

Data Analysis: The 50% cytotoxic concentration (CC50) and 90% inhibitory concentration (IC90) are calculated.

Luciferase Reporter Assay for Viral Protein Synthesis

-

Replicon Transfection: Cells are transfected with a nonreplicative DENV2 replicon encoding a luciferase reporter gene (e.g., NanoLuc luciferase).

-

Compound Treatment: At a set time post-transfection, cells are treated with QL47, this compound, or a vehicle control.

-

Lysis and Measurement: At various time points post-treatment, cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: Luciferase levels are normalized to total protein concentration or a co-transfected control reporter to assess the specific effect on viral protein synthesis.

Host Protein Synthesis Assay (Metabolic Labeling)

-

Cell Culture and Treatment: Cells are treated with QL47, this compound, or a control compound for 1 hour.

-

Metabolic Labeling: Puromycin or radiolabeled amino acids are added to the cell culture medium and incubated for a short period to label newly synthesized proteins.

-

Lysis and Detection: Cells are lysed, and the incorporation of puromycin is detected by Western blotting using an anti-puromycin antibody. The incorporation of radiolabeled amino acids is measured by scintillation counting or autoradiography.

-

Analysis: The intensity of the puromycin signal or the amount of radioactivity is quantified to determine the rate of host protein synthesis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of QL47 and the experimental workflow used to differentiate its activity from that of this compound.

Caption: Proposed differential mechanism of action of QL47 and this compound.

Caption: Experimental workflow for comparing the effects of QL47 and this compound.

Conclusion

This compound serves as an indispensable tool in the study of the host-targeted antiviral agent QL47. Its designed inactivity, stemming from the absence of the reactive acrylamide moiety, confirms that the antiviral effects of QL47 are a direct result of its covalent interaction with specific host cell factors. Consequently, this compound treatment leaves host cell factors unaffected, providing a clear baseline for attributing the mechanism of action to QL47. This technical guide provides researchers and drug developers with the foundational knowledge and experimental framework to effectively utilize this compound as a negative control in their investigations.

References

Preliminary Studies on the Cytotoxicity of QL47R: A Negative Control Analog in Antiviral Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of antiviral drug discovery, the identification of specific and potent inhibitors is paramount. Equally crucial is the characterization of inactive analogs to serve as negative controls, ensuring that the observed biological effects are attributable to the specific chemical moieties of the active compound. This technical guide focuses on the preliminary cytotoxicity assessment of QL47R, a non-reactive analog of the broad-spectrum antiviral agent, QL47. While QL47 exhibits its antiviral properties through the covalent modification of host cell targets, this compound is designed to be inert by replacing the reactive acrylamide group with a stable propyl amide.[1][2][3] This document outlines the experimental protocols to verify the anticipated lack of cytotoxicity of this compound, a critical validation for its use as a negative control in research settings.

Introduction to QL47 and its Inactive Analog, this compound

QL47 is a small molecule inhibitor with demonstrated broad-spectrum antiviral activity against various RNA viruses, including Dengue virus.[2] Its mechanism of action involves the inhibition of eukaryotic translation, a fundamental cellular process, thereby impeding viral protein synthesis.[1] The activity of QL47 is attributed to its cysteine-reactive acrylamide moiety, which allows it to form covalent bonds with its molecular targets.[1][2]

In contrast, this compound was synthesized as a negative control compound. The key structural difference lies in the substitution of the reactive acrylamide with a non-reactive propyl amide group.[1][2][3] This modification is intended to abolish the compound's ability to covalently modify its targets, thus rendering it biologically inactive. Preliminary studies have shown that this compound does not inhibit Dengue virus 2 (DENV2) at concentrations below 10 μM, supporting its role as an inactive analog.[2] The transient nature of protein synthesis inhibition by QL47 has been suggested as a reason for its low cellular cytotoxicity.[3] Consequently, it is hypothesized that this compound will exhibit minimal to no cytotoxicity.

Rationale for Cytotoxicity Testing of this compound

The primary objective of conducting cytotoxicity studies on this compound is to experimentally validate its non-toxic nature. This validation is essential for its use as a reliable negative control in experiments involving QL47. By demonstrating that this compound does not adversely affect cell viability, researchers can confidently attribute the antiviral effects observed with QL47 to its specific chemical properties and mechanism of action, rather than to non-specific toxicity.

Experimental Protocols for Cytotoxicity Assessment

A variety of in vitro assays are available to assess the cytotoxic potential of a compound.[4][5] These assays measure different cellular parameters to determine cell viability and death.[4][6] For a comprehensive preliminary assessment of this compound, a combination of assays measuring metabolic activity and membrane integrity is recommended.

Cell Culture

For in vitro cytotoxicity testing, various cell lines can be utilized.[7] Commonly used cell lines for general cytotoxicity screening include human embryonic kidney cells (HEK293T) and human hepatoblastoma cells (HepG2).[3][8] Cells should be maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.[9]

MTT Assay (Metabolic Activity)

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[9] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[9]

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[9]

-

Prepare serial dilutions of this compound in culture medium. A concentration range of 0.1 µM to 100 µM is recommended for initial screening.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells with untreated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.[10]

-

Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.[10]

-

After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[9]

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.[9]

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]

-

Calculate cell viability as a percentage of the untreated control.

Trypan Blue Exclusion Assay (Membrane Integrity)

The Trypan Blue exclusion assay is used to differentiate viable from non-viable cells.[4][6] The principle is that viable cells have intact cell membranes and exclude the dye, while non-viable cells with compromised membranes take up the dye and appear blue.[6]

Protocol:

-

Seed cells in a 6-well plate and treat with various concentrations of this compound as described for the MTT assay.

-

After the desired incubation period, detach the cells using trypsin-EDTA.

-

Resuspend the cells in culture medium and take a small aliquot of the cell suspension.

-

Mix the cell suspension with an equal volume of 0.4% Trypan Blue solution.

-

Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Calculate the percentage of viable cells.

Expected Data Presentation

The quantitative data obtained from the cytotoxicity assays should be summarized in clearly structured tables for easy comparison.

Table 1: Cell Viability of HEK293T Cells Treated with this compound (MTT Assay)

| Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |

| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 5.5 |

| 0.1 | 98.7 ± 4.9 | 99.1 ± 5.1 | 98.5 ± 4.7 |

| 1 | 97.5 ± 5.3 | 98.2 ± 4.6 | 97.9 ± 5.0 |

| 10 | 96.8 ± 4.5 | 97.5 ± 5.0 | 96.4 ± 4.9 |

| 100 | 95.2 ± 5.8 | 96.1 ± 4.3 | 94.8 ± 5.2 |

| Positive Control | 25.4 ± 3.1 | 15.8 ± 2.9 | 8.2 ± 2.1 |

Table 2: Percentage of Viable HepG2 Cells Treated with this compound (Trypan Blue Exclusion Assay)

| Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |

| 0 (Control) | 99.2 ± 1.1 | 98.9 ± 1.3 | 98.5 ± 1.5 |

| 0.1 | 98.8 ± 1.4 | 98.5 ± 1.2 | 98.1 ± 1.6 |

| 1 | 98.5 ± 1.6 | 98.1 ± 1.5 | 97.8 ± 1.4 |

| 10 | 97.9 ± 1.8 | 97.5 ± 1.7 | 97.2 ± 1.9 |

| 100 | 97.1 ± 2.0 | 96.8 ± 1.9 | 96.5 ± 2.1 |

| Positive Control | 30.1 ± 2.5 | 20.5 ± 2.2 | 12.3 ± 1.8 |

Note: The data presented in these tables are hypothetical and represent the expected outcome of no significant cytotoxicity for this compound.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for assessing the cytotoxicity of this compound.

Hypothetical Signaling Pathway Disruption by QL47

Caption: Hypothetical mechanism of QL47 vs. This compound.

Conclusion

The preliminary cytotoxicity studies outlined in this guide are designed to confirm the non-toxic profile of this compound. The expected results, showing high cell viability across a range of concentrations and time points, will solidify its role as an appropriate negative control for in vitro studies of its active counterpart, QL47. This validation is a critical step in the rigorous scientific investigation of novel antiviral compounds and their mechanisms of action. Future studies could involve more sensitive assays to detect subtle cytotoxic effects or explore the compound's impact on specific cellular pathways, further strengthening its characterization as a non-reactive and non-toxic molecule.

References

- 1. A broad-spectrum antiviral molecule, QL47, selectively inhibits eukaryotic translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. kosheeka.com [kosheeka.com]

- 5. mdpi.com [mdpi.com]

- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. Selective Cytotoxicity of Goniothalamin against Hepatoblastoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. mdpi.com [mdpi.com]

The Inactive Analogue: A Technical Whitepaper on the Lack of Antiviral Activity of QL47R

For Immediate Release

BOSTON, MA – December 8, 2025 – Researchers and drug development professionals now have access to a detailed technical guide explaining the molecular basis for the lack of antiviral activity in QL47R, an analogue of the broad-spectrum antiviral compound QL47. This whitepaper synthesizes current research to provide a clear understanding of the structural and mechanistic differences that render this compound inert, offering valuable insights for the design of future covalent inhibitors.

The antiviral compound QL47 has demonstrated potent activity against a range of RNA viruses, including Dengue virus (DENV), West Nile virus (WNV), Zika virus (ZIKV), poliovirus (PV), and hepatitis C virus (HCV). Its mechanism of action is attributed to the covalent modification of a host-cell target, leading to the inhibition of viral protein synthesis. The key to this activity lies in a specific chemical feature: a cysteine-reactive acrylamide moiety.

In contrast, this compound was designed as a negative control in structure-activity relationship (SAR) studies. The critical difference in this compound is the replacement of the reactive acrylamide group with a nonreactive propyl amide. This seemingly minor alteration completely abrogates its antiviral efficacy.

This technical guide will delve into the experimental evidence that elucidates this critical difference, present quantitative data comparing the activity of QL47 and this compound, and provide detailed protocols for the key assays used in these evaluations.

The Decisive Role of the Acrylamide Moiety

The fundamental reason for this compound's lack of antiviral activity is its inability to form a covalent bond with its intended biological target. QL47 is a covalent inhibitor, meaning it forms a stable, irreversible bond with a specific amino acid residue—typically cysteine—on its target protein. This covalent modification is essential for its inhibitory function.

The acrylamide group in QL47 is an electrophilic "warhead" that readily undergoes a Michael addition reaction with the nucleophilic thiol group of a cysteine residue on the target host protein. This covalent linkage effectively and permanently disables the protein, disrupting a pathway essential for viral replication.

In this compound, the acrylamide's carbon-carbon double bond, which is susceptible to nucleophilic attack, is replaced by a saturated propyl amide group. This propyl amide is chemically stable and does not react with cysteine residues. Consequently, this compound cannot covalently modify its target and, therefore, exhibits no significant inhibition of viral replication.[1][2][3]

Mechanism of Action: Inhibition of Viral Protein Synthesis

Studies have shown that QL47 exerts its antiviral effect by broadly inhibiting both viral and host protein synthesis.[1][3] This suggests that QL47 targets a fundamental component of the eukaryotic translation machinery. The inhibition is believed to occur at an early step in the translation elongation phase.[4][5]

While the precise host target of QL47 is still under investigation, it is clear that the covalent modification of this target is the event that triggers the downstream inhibition of protein synthesis. As this compound is incapable of this initial covalent interaction, it fails to initiate this cascade of inhibition.

Quantitative Analysis of Antiviral Activity and Cytotoxicity

The difference in activity between QL47 and this compound is stark, as demonstrated by quantitative in vitro assays. The following tables summarize the available data on their antiviral efficacy and cytotoxicity.

| Compound | Virus | Assay | Activity Metric | Value | Reference |

| QL47 | DENV-2 | Viral Yield Reduction | IC90 | 0.343 µM | [2] |

| This compound | DENV-2 | Viral Yield Reduction | - | Inactive at < 10 µM | [2] |

Table 1: Comparative Antiviral Activity of QL47 and this compound against Dengue Virus 2.

| Compound | Cell Line | Assay | Metric | Value | Reference |

| QL47 | Huh7 | Cell Viability | CC50 | > 10 µM | [2] |

| This compound | - | - | - | Data not available | - |

Table 2: Cytotoxicity Profile of QL47.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for the key experiments cited are provided below.

Dengue Virus Focus-Forming Assay (FFA)

This assay is used to quantify infectious virus particles.

-

Cell Seeding: Seed Vero or BHK-21 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C with 5% CO₂.

-

Virus Dilution and Infection: Prepare serial 10-fold dilutions of the virus stock. Remove the cell culture medium and infect the cells with the virus dilutions. Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Overlay: After incubation, remove the virus inoculum and add an overlay medium containing 1% methylcellulose to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for 2-3 days at 37°C with 5% CO₂.

-

Immunostaining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with a suitable blocking buffer (e.g., 5% non-fat milk in PBS).

-

Incubate with a primary antibody against a viral antigen (e.g., pan-flavivirus E protein antibody).

-

Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG).

-

Add a substrate (e.g., DAB) to visualize the foci of infected cells.

-

-

Quantification: Count the number of foci and calculate the virus titer in focus-forming units per milliliter (FFU/mL).

Dengue Virus Replicon Luciferase Assay

This assay measures the effect of compounds on viral RNA translation and replication.

-

Cell Transfection: Transfect host cells (e.g., Huh7 or HEK293T) with in vitro-transcribed RNA from a DENV subgenomic replicon. This replicon contains the viral non-structural proteins necessary for replication and a reporter gene, such as Renilla or NanoLuc luciferase, in place of the structural protein genes.

-

Compound Treatment: After transfection, treat the cells with various concentrations of the test compounds (e.g., QL47, this compound) or a vehicle control (DMSO).

-

Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for replicon replication and reporter protein expression.

-

Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the specific luciferase substrate.

-

Data Analysis: Normalize the luciferase activity in the compound-treated cells to the vehicle-treated control to determine the percent inhibition of viral translation/replication.

Visualizing the Molecular Logic and Experimental Design

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action and experimental workflows.

Caption: Logical flow of QL47's antiviral action versus this compound's inactivity.

Caption: Workflow for evaluating antiviral activity using FFA and replicon assays.

Conclusion

The case of this compound provides a textbook example of the importance of a reactive moiety in the mechanism of action of covalent inhibitors. Its inactivity, stemming from the replacement of the acrylamide group with a propyl amide, underscores the necessity of this specific chemical feature for the antiviral properties of QL47. This technical guide serves as a comprehensive resource for researchers in the field of antiviral drug development, offering a clear rationale for this compound's lack of efficacy and reinforcing the principles of covalent drug design. Future efforts in developing host-targeted antivirals can draw valuable lessons from the structure-activity relationship established by QL47 and its inactive counterpart, this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A broad-spectrum antiviral molecule, QL47, selectively inhibits eukaryotic translation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A broad-spectrum antiviral molecule, QL47, selectively inhibits eukaryotic translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Investigating Off-Target Effects of Covalent Inhibitors: The Role of QL47R as a Negative Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the development of targeted covalent inhibitors, discerning on-target efficacy from off-target effects is paramount. The molecule QL47, a potent broad-spectrum antiviral agent, functions by covalently modifying its molecular target(s), leading to the inhibition of eukaryotic translation. To rigorously validate that the observed biological effects of QL47 are a direct result of this covalent interaction, an inactive analog, QL47R, was synthesized. This technical guide details the use of this compound as a critical negative control to investigate the mechanism of action and potential off-target effects of QL47.

The Mechanism of QL47 and the Critical Role of this compound

QL47 has been identified as a broad-spectrum antiviral agent that inhibits the translation of both viral and host proteins.[1] Its mechanism of action is centered on the inhibition of an early step in translation elongation, a process distinct from classical translation initiation inhibitors.[1] The key to QL47's activity is its acrylamide moiety, which is a cysteine-reactive group that forms a covalent bond with its target(s).[1]

To confirm that this covalent modification is essential for its biological activity, the inactive analog this compound was developed. In this compound, the reactive acrylamide group is replaced with a nonreactive propyl amide group.[1][2] This subtle but critical structural change renders this compound incapable of forming covalent bonds with cellular targets. As a result, this compound serves as an ideal negative control in experimental setups. Any biological activity observed with QL47 but absent with this compound can be confidently attributed to the covalent mechanism of QL47.

Data Presentation: QL47 vs. This compound Activity

The following table summarizes the comparative activity of QL47 and this compound, highlighting the necessity of the acrylamide moiety for antiviral efficacy.

| Compound | Key Structural Feature | Antiviral Activity (DENV2) | Mechanism of Action |

| QL47 | Acrylamide moiety (cysteine-reactive) | Potent inhibitor | Covalent modification of target(s), leading to inhibition of translation elongation.[1] |

| This compound | Propyl amide moiety (nonreactive) | No significant inhibition at concentrations below 10 μM.[2] | Inactive due to the absence of the reactive acrylamide group.[1][2] |

Experimental Protocols

To differentiate the effects of QL47 from potential non-covalent or off-target effects, the following experimental approaches are employed, utilizing this compound as a negative control.

Antiviral Activity Assay

-

Objective: To determine the necessity of the covalent bond for antiviral activity.

-

Methodology:

-

Cells (e.g., Huh-7) are pre-treated with varying concentrations of QL47 or this compound for a specified period (e.g., 6 hours).

-

The compounds are then thoroughly washed out.

-

Cells are subsequently infected with the virus of interest (e.g., Dengue virus, DENV2).

-

Viral replication is quantified at a set time point post-infection using methods such as plaque assay or RT-qPCR for viral RNA.

-

-

Expected Outcome: Cells pre-treated with QL47 will show a significant reduction in viral replication, while cells treated with this compound will exhibit viral replication levels similar to untreated control cells.[2] This demonstrates that the irreversible, covalent binding of QL47 to its target is responsible for the sustained antiviral effect.

In Vitro Translation Assay

-

Objective: To assess the direct impact on protein synthesis.

-

Methodology:

-

A cell-free in vitro translation system (e.g., rabbit reticulocyte lysate) is used.

-

The system is programmed with a specific mRNA template (e.g., luciferase mRNA).

-

QL47 or this compound is added to the reaction at various concentrations.

-

The amount of newly synthesized protein is measured (e.g., by luciferase activity).

-

-

Expected Outcome: QL47 will inhibit protein synthesis in a dose-dependent manner, while this compound will have no significant effect on translation.[1]

Polysome Profile Analysis

-

Objective: To investigate the specific step in translation that is inhibited.

-

Methodology:

-

Mammalian cells are treated with QL47, this compound, or a vehicle control for a defined period (e.g., 3 hours).

-

Cell lysates are prepared and layered onto a sucrose density gradient.

-

The gradients are centrifuged to separate ribosomal subunits (40S, 60S), monosomes (80S), and polysomes.

-

The RNA content in each fraction is measured by absorbance at 260 nm.

-

-

Expected Outcome: Treatment with QL47 will lead to a disruption of polysomes and an increase in the 80S monosome peak, indicative of an inhibition of translation elongation.[1] In contrast, cells treated with this compound will show a polysome profile similar to that of untreated cells.

Visualization of Experimental Logic and Signaling Pathways

The following diagrams illustrate the conceptual framework for using this compound to investigate the effects of QL47.

Caption: Logical flow demonstrating the differential effects of QL47 and this compound.

References

Methodological & Application

Application Notes: Utilizing QL47R as a Negative Control in Antiviral Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for novel antiviral therapeutics, the use of well-defined controls is paramount to ensure the validity and reproducibility of experimental results. QL47R is an essential tool for researchers working with its active counterpart, QL47, a potent broad-spectrum antiviral agent. QL47 inhibits viral replication by targeting host cell translation.[1][2][3] this compound is an inactive analog of QL47, specifically designed to serve as a negative control in antiviral and cellular assays.[4][5] Understanding the proper application of this compound is critical for accurately interpreting the antiviral effects of QL47 and for elucidating its mechanism of action.

Mechanism as a Negative Control

The antiviral activity of QL47 is attributed to its reactive acrylamide moiety, which covalently modifies a host cell target involved in eukaryotic translation, likely during an early step of elongation.[2][3] This covalent modification leads to a broad inhibition of both viral and host protein synthesis.[1][2] In contrast, this compound has the reactive acrylamide group replaced with a nonreactive propyl amide functional group.[4][5] This structural change renders this compound incapable of covalently binding to the cellular target of QL47, thus abrogating its inhibitory effect on translation and, consequently, its antiviral activity.[6] Therefore, any observed effects in the presence of QL47 but absent with this compound can be confidently attributed to the specific mechanism of action of QL47.

Applications

This compound is an indispensable negative control for a variety of antiviral assays, including but not limited to:

-

Cytopathic Effect (CPE) Reduction Assays: To confirm that the protection of cells from virus-induced death is due to the specific antiviral activity of QL47 and not a non-specific effect.

-

Plaque Reduction Assays: To validate that the reduction in viral plaque formation is a direct result of QL47's inhibition of viral replication.

-

Reporter Virus Assays: To ensure that the observed decrease in reporter gene expression (e.g., luciferase, GFP) is a consequence of QL47's impact on viral protein synthesis.

-

Mechanism of Action Studies: To differentiate between the specific inhibition of translation by QL47 and any potential off-target effects.

-

Cytotoxicity Assays: To demonstrate that the observed antiviral effect of QL47 is not due to general cellular toxicity.

Data Presentation: Expected Outcomes in Antiviral Assays

The following table summarizes the anticipated results when using QL47, this compound, and other standard controls in a typical antiviral assay.